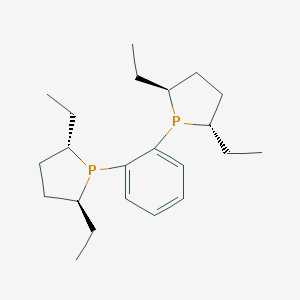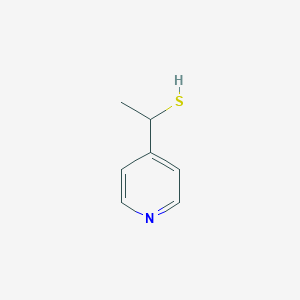
1-(Pyridin-4-yl)ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-4-yl)ethane-1-thiol is an organic compound featuring a pyridine ring substituted at the fourth position with an ethanethiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with thiourea in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions, yielding the desired thiol compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyridin-4-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyridine-4-yl ethane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyridine-4-yl ethane.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(Pyridin-4-yl)ethane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-4-yl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also interact with metal ions, influencing enzymatic activities and cellular processes.
Comparaison Avec Des Composés Similaires
1-(Pyridin-4-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
1-(Pyridin-4-yl)ethanone: Contains a carbonyl group instead of a thiol group.
4-(Pyridin-4-yl)butane-1-thiol: Longer carbon chain with a thiol group.
Uniqueness: 1-(Pyridin-4-yl)ethane-1-thiol is unique due to its specific combination of a pyridine ring and a thiol group, which imparts distinct chemical reactivity and potential applications. Its thiol group makes it particularly useful in forming covalent bonds with other molecules, a property not shared by its hydroxyl or carbonyl analogs.
Propriétés
Numéro CAS |
135207-19-1 |
|---|---|
Formule moléculaire |
C7H9NS |
Poids moléculaire |
139.22 g/mol |
Nom IUPAC |
1-pyridin-4-ylethanethiol |
InChI |
InChI=1S/C7H9NS/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3 |
Clé InChI |
GIPPXXPTVWLFAO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)S |
SMILES canonique |
CC(C1=CC=NC=C1)S |
Synonymes |
4-Pyridinemethanethiol,alpha-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


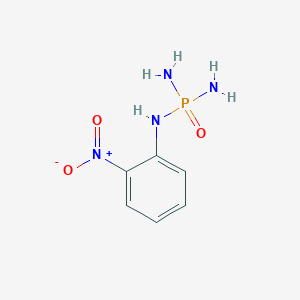
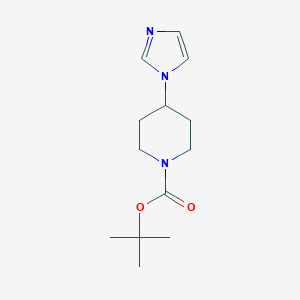
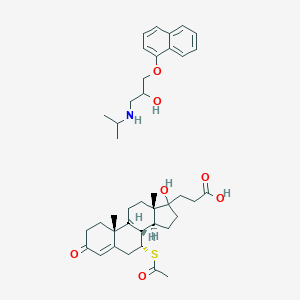
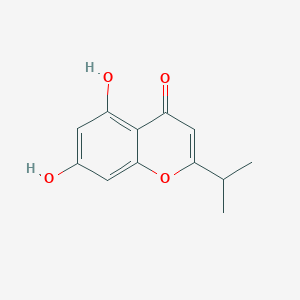
![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)
![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)
![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)
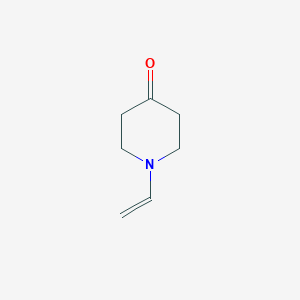
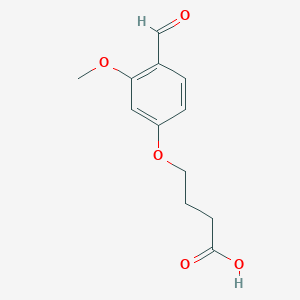
![[3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate](/img/structure/B140999.png)
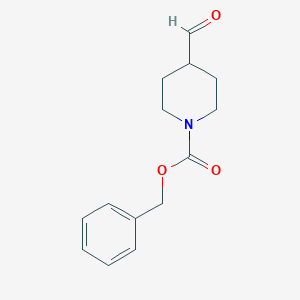
![2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B141005.png)
![3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B141007.png)
